molecular formula C17H16N4O4 B603465 N'1,N'3-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE CAS No. 1262323-89-6

N'1,N'3-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE

Cat. No.: B603465
CAS No.: 1262323-89-6
M. Wt: 340.33g/mol
InChI Key: QJTBIGLYHXSOOR-XOBNHNQQSA-N
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Description

N’~1~,N’~3~-bis(4-hydroxybenzylidene)malonohydrazide is a chemical compound known for its unique structure and properties It is a Schiff base derivative, which means it is formed by the condensation of an aldehyde or ketone with a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~3~-bis(4-hydroxybenzylidene)malonohydrazide typically involves the reaction of malonohydrazide with 4-hydroxybenzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, resulting in the formation of the Schiff base. The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N’~1~,N’~3~-bis(4-hydroxybenzylidene)malonohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient and cost-effective production. Industrial production may also involve the use of continuous flow reactors to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~3~-bis(4-hydroxybenzylidene)malonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: The major products formed are typically oxidized derivatives of the original compound, such as quinones.

    Reduction: The major products are reduced derivatives, such as alcohols or amines.

    Substitution: The major products are substituted derivatives, where the hydroxyl groups are replaced by other functional groups.

Scientific Research Applications

N’~1~,N’~3~-bis(4-hydroxybenzylidene)malonohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of N’~1~,N’~3~-bis(4-hydroxybenzylidene)malonohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, it can interact with enzymes and proteins, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N’~1~,N’~3~-bis(4-hydroxybenzylidene)malonohydrazide can be compared with other similar compounds, such as:

    N’~1~,N’~3~-bis(2-hydroxybenzylidene)malonohydrazide: Similar structure but with hydroxyl groups in different positions, leading to different chemical and biological properties.

    N’~1~,N’~3~-bis(3-hydroxybenzylidene)malonohydrazide: Another isomer with hydroxyl groups in different positions, affecting its reactivity and applications.

    2-ethyl-N’~1~,N’~3~-bis(4-hydroxybenzylidene)malonohydrazide: A derivative with an additional ethyl group, which can influence its solubility and biological activity.

Properties

CAS No.

1262323-89-6

Molecular Formula

C17H16N4O4

Molecular Weight

340.33g/mol

IUPAC Name

N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C17H16N4O4/c22-14-5-1-12(2-6-14)10-18-20-16(24)9-17(25)21-19-11-13-3-7-15(23)8-4-13/h1-8,10-11,22-23H,9H2,(H,20,24)(H,21,25)/b18-10+,19-11+

InChI Key

QJTBIGLYHXSOOR-XOBNHNQQSA-N

SMILES

C1=CC(=CC=C1C=NNC(=O)CC(=O)NN=CC2=CC=C(C=C2)O)O

Origin of Product

United States

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